2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a cyclopenta[d]pyrimidine core. Its molecular formula is C13H14BrN3O, and it has a molecular weight of approximately 308.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2-methoxyphenyl derivatives, followed by cyclization and amination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new halogen or alkyl groups .
Scientific Research Applications
2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine include:
- 4-(5-bromo-2-methoxyphenyl)pyrimidin-2-amine
- 4-(5-chloro-2-methoxyphenyl)pyrimidin-2-amine
- 4-(5-fluoro-2-methoxyphenyl)pyrimidin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific cyclopenta[d]pyrimidine core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14BrN3O |
---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14BrN3O/c1-19-12-6-5-8(15)7-10(12)14-17-11-4-2-3-9(11)13(16)18-14/h5-7H,2-4H2,1H3,(H2,16,17,18) |
InChI Key |
VPKPPHUMCUXRMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC3=C(CCC3)C(=N2)N |
Origin of Product |
United States |
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